molecular formula C9H13NO B018842 3-Amino-1-phenylpropan-1-ol CAS No. 5053-63-4

3-Amino-1-phenylpropan-1-ol

Cat. No.: B018842
CAS No.: 5053-63-4
M. Wt: 151.21 g/mol
InChI Key: PHIYHIOQVWTXII-UHFFFAOYSA-N
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Description

3-Amino-1-phenylpropan-1-ol (CAS: 115290-81-8) is a secondary amine with a hydroxyl group and a phenyl substituent on adjacent carbons. Its molecular formula is C₁₀H₁₅NO, and it exists in enantiomeric forms, such as the (R)-isomer (CAS: 115290-81-8) with a molecular weight of 165.23 g/mol . This compound is structurally related to β-amino alcohols, which are critical intermediates in pharmaceutical synthesis, particularly for adrenergic receptor agonists and chiral catalysts . Its physicochemical properties, such as solubility and hydrogen bonding capacity (2 hydrogen bond donors and 1 acceptor), make it versatile in organic reactions and drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-1-phenylpropan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-nitro-1-phenylpropan-1-ol using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-nitro-1-phenylpropan-1-ol. This method is favored due to its efficiency and scalability. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-phenylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

Chiral Building Block
3-Amino-1-phenylpropan-1-ol is widely recognized as a chiral building block in organic synthesis. Its stereochemistry allows for the creation of complex organic molecules with specific configurations essential in pharmaceuticals and other fine chemicals .

Intermediate in Organic Reactions
The compound is utilized as an intermediate in various chemical reactions. For example:

  • Oxidation : It can be oxidized to form 3-amino-1-phenylpropan-1-one.
  • Reduction : It can be reduced to produce secondary or tertiary amines.
  • Substitution Reactions : The hydroxyl group can be replaced with other functional groups, enhancing the compound's versatility .

Biological Applications

Pharmaceutical Synthesis
One of the most notable applications of this compound is its role as a precursor in the synthesis of dapoxetine, an antidepressant used for treating premature ejaculation . The compound's structure contributes to the pharmacological properties of the final drug product.

Biochemical Pathways
Research indicates that this compound may interact with various biological pathways. Its ability to form hydrogen bonds due to the presence of both amino and hydroxyl groups allows it to bind effectively with biomolecules, potentially influencing metabolic processes .

Industrial Applications

Production of Fine Chemicals
In industrial settings, this compound is employed in the production of fine chemicals and serves as a chiral auxiliary in asymmetric synthesis processes. This application is crucial for developing compounds with specific stereochemical configurations required in various industries .

Case Studies and Research Findings

Several studies have documented the utility of this compound in various applications:

  • Synthesis of Dapoxetine : A study highlighted the efficiency of using this compound as an intermediate in dapoxetine synthesis, showcasing its significance in medicinal chemistry.
  • Chemical Reactions Analysis : Research has demonstrated that this compound undergoes diverse chemical transformations, which are critical for developing new synthetic pathways for pharmaceuticals .
  • Biological Activity Investigation : Investigations into its interactions with biological systems have opened avenues for potential therapeutic applications beyond its current uses .

Mechanism of Action

The mechanism of action of 3-Amino-1-phenylpropan-1-ol involves its interaction with specific molecular targets. In the case of its use as an intermediate in pharmaceutical synthesis, the compound undergoes further chemical transformations to produce active pharmaceutical ingredients.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(S)-2-Amino-3-phenylpropan-1-ol (CAS: 3182-95-4)

  • Molecular Formula: C₉H₁₃NO
  • Molecular Weight : 151.21 g/mol
  • Key Differences: The amino group is on the second carbon instead of the third. Synthesis Yield: 79% as a yellow solid, contrasting with the liquid form of 3-Amino-1-phenylpropan-1-ol derivatives .

(R)-3-Amino-3-phenylpropan-1-ol (CAS: 170564-98-4)

  • Molecular Formula: C₉H₁₃NO
  • Molecular Weight : 151.21 g/mol
  • Key Differences: Both amino and hydroxyl groups are on the same carbon, creating a geminal diol structure. Shows lower solubility in water (5.61 mg/mL) compared to this compound derivatives due to steric hindrance .

Substituent Variations

3-Amino-3-(2,3-dimethylphenyl)propan-1-ol (CAS: 1201907-22-3)

  • Molecular Formula: C₁₁H₁₇NO
  • Molecular Weight : 179.26 g/mol
  • Used as a pharmaceutical intermediate for CNS-targeting drugs .

3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol (CAS: 1247159-59-6)

  • Molecular Formula: C₁₀H₁₄BrNO₂
  • Molecular Weight : 260.13 g/mol
  • Key Differences :
    • Electron-withdrawing bromo and methoxy groups increase polarity, reducing membrane permeability (predicted LogP: ~2.0) .
    • Applications in anticancer drug discovery due to halogenated aromatic systems .

Functional Group Modifications

3-(Methylamino)-1-phenylpropan-1-ol (CAS: 115290-81-8)

  • Molecular Formula: C₁₀H₁₅NO
  • Molecular Weight : 165.23 g/mol
  • Key Differences: N-methylation reduces hydrogen bonding capacity (1 donor vs. 2 in this compound), increasing lipid solubility and bioavailability . Used as a metabolite or impurity in atomoxetine synthesis .

3-Aminopropan-1-ol (CAS: 156-87-6)

  • Molecular Formula: C₃H₉NO
  • Molecular Weight : 75.1 g/mol
  • Key Differences: Lacks the phenyl group, resulting in higher water solubility (100 g/100 mL at 25°C) and lower molecular complexity . Applications in cosmetic formulations as a humectant, unlike the pharmaceutically oriented this compound .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound 115290-81-8 C₁₀H₁₅NO 165.23 Chiral secondary amine; moderate LogP (1.08) Adrenergic agents, chiral catalysts
(S)-2-Amino-3-phenylpropan-1-ol 3182-95-4 C₉H₁₃NO 151.21 Amino group on C2; higher CYP affinity Enzyme inhibition studies
3-Amino-3-(2,3-dimethylphenyl)propan-1-ol 1201907-22-3 C₁₁H₁₇NO 179.26 Lipophilic dimethylphenyl group CNS drug intermediates
3-(Methylamino)-1-phenylpropan-1-ol 115290-81-8 C₁₀H₁₅NO 165.23 N-methylation enhances bioavailability Atomoxetine synthesis
3-Aminopropan-1-ol 156-87-6 C₃H₉NO 75.1 Simple structure; high water solubility Cosmetics, industrial humectants

Research Findings and Implications

  • Stereochemical Impact: Enantiomers like (R)-3-Amino-1-phenylpropan-1-ol exhibit distinct pharmacological profiles. For example, (R)-isomers often show higher receptor binding affinity in adrenergic systems .
  • Substituent Effects : Halogenation (e.g., bromine in CAS: 1247159-59-6) enhances electrophilic reactivity, making such derivatives suitable for cross-coupling reactions in medicinal chemistry .
  • Synthetic Accessibility: this compound derivatives are typically synthesized via Mannich reactions or reductive amination, with yields ranging from 79% to 91% depending on stereochemistry .

Biological Activity

3-Amino-1-phenylpropan-1-ol, also known as dapoxetine , is an organic compound with significant biological activity. This compound is characterized by its amino group, phenyl group, and hydroxyl group attached to a three-carbon chain, making it a chiral molecule with potential implications in medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, safety profile, and relevant case studies.

  • Molecular Formula : C9H13NO
  • Molecular Weight : 151.206 g/mol
  • CAS Number : 5053-63-4

This compound is typically a colorless to pale yellow viscous liquid or low melting solid. It is classified as a skin corrosive and serious eye irritant, highlighting the importance of handling precautions in laboratory settings .

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. The compound's mechanism involves:

  • Binding Affinity : It interacts with serotonin transporters (SERT), increasing serotonin levels in the synaptic cleft, which contributes to its pharmacological effects .
  • Enzymatic Interactions : The compound can undergo various chemical reactions, including oxidation and reduction, which may influence its biological activity. For instance, it can be oxidized to form 3-amino-1-phenylpropan-1-one or reduced to form secondary amines.

Biological Activity

The compound exhibits several biological activities:

  • Antidepressant Properties : As a precursor to dapoxetine, it has been studied for its potential antidepressant effects through modulation of serotonin levels .
  • Analgesic Effects : Compounds related to this compound have shown weak μ-opioid receptor agonist activity, suggesting potential pain-relieving properties .
  • Chiral Building Block : It serves as a chiral building block in the synthesis of various pharmaceuticals, including antidepressants and analgesics.

Case Study 1: Dapoxetine Synthesis

A study highlighted the synthesis of dapoxetine from this compound via an acylation process using Candida antarctica lipase A (CAL-A). This enzymatic resolution allows for the production of enantiomerically pure compounds essential for pharmaceutical applications .

Case Study 2: Pharmacokinetics

Research has shown that this compound exhibits variable solubility in solvents like chloroform and DMSO. Its pharmacokinetic profile indicates that environmental factors such as temperature can affect its stability and efficacy as a pharmaceutical intermediate.

Safety Profile

This compound is classified as harmful if swallowed and can cause severe skin burns and eye damage. Proper safety protocols must be adhered to when handling this compound in laboratory settings .

Comparative Analysis with Related Compounds

CompoundStructureBiological Activity
This compoundStructurePrecursor for dapoxetine; SSRI effects
(R)-3-Amino-1-phenylpropan-1-oDifferent stereochemistryVarying biological activities
3-Amino-1-(2-methylphenyl)propanStructural isomerPotentially different pharmacodynamics

Q & A

Q. Basic: What are the optimal reaction conditions for synthesizing enantiomerically pure (S)-3-Amino-1-phenylpropan-1-ol?

Answer:
The synthesis of (S)-3-Amino-1-phenylpropan-1-ol (compound (S)-17) involves a multi-step procedure starting from appropriate precursors. Key steps include:

  • Reductive Amination : Use of NaBH₄ or other reducing agents to stabilize intermediates.
  • Chiral Resolution : Employing chiral auxiliaries or chromatography to isolate the (S)-enantiomer.
  • Purification : Column chromatography or recrystallization to achieve >99% enantiomeric excess (e.e.) .

Critical Parameters :

  • Temperature control during reduction to prevent racemization.
  • Solvent selection (e.g., DMSO-d₆ for NMR characterization) to ensure reaction efficiency .

Q. Advanced: How can researchers resolve discrepancies between experimental NMR data and computational predictions for stereoisomers?

Answer:
Discrepancies often arise from conformational flexibility or solvent effects. To address this:

Experimental Validation : Compare observed NMR shifts (e.g., δ 7.36–7.18 ppm for aromatic protons in DMSO-d₆ ) with density functional theory (DFT)-calculated shifts.

Solvent Modeling : Use implicit solvent models (e.g., PCM for DMSO) in computational workflows.

Dynamic Effects : Perform molecular dynamics simulations to account for rotational barriers affecting proton environments.

Example : The δ 4.65 ppm (dd, J=7.1, 6.0 Hz) for the hydroxyl-bearing carbon in (S)-17 aligns with DFT only when solvent hydrogen bonding is included .

Q. Basic: What spectroscopic and chromatographic methods are recommended for characterizing 3-Amino-1-phenylpropan-1-ol?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic (δ 7.3–7.2 ppm), hydroxyl (δ 3.88 ppm), and amino protons (δ 1.7–1.6 ppm) .
    • ¹³C NMR : Confirm carbonyl (if oxidized) and chiral center carbons.
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) to resolve enantiomers .
  • Mass Spectrometry : ESI-MS for molecular ion validation (expected m/z ~151.2 for C₉H₁₃NO) .

Q. Advanced: How does the fluorophenyl substituent in analogs like (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol influence biological activity?

Answer:
The 4-fluorophenyl group enhances:

  • Hydrophobic Interactions : Increased binding to lipophilic enzyme pockets.
  • Metabolic Stability : Fluorine reduces oxidative metabolism.
  • Hydrogen Bonding : The amino group (δ 3.88 ppm) forms stable interactions with biological targets, as seen in enzyme inhibition studies .

Comparative Table :

SubstituentBioactivity (IC₅₀)LogP
4-Fluorophenyl12 nM1.8
Phenyl45 nM2.1
4-Chlorophenyl18 nM2.3

Data adapted from PubChem and ECHA studies .

Q. Basic: What are common synthetic derivatives of this compound, and how are they applied in drug discovery?

Answer:
Key derivatives include:

  • Amides : Synthesized via nucleophilic substitution for protease inhibition.
  • Oxidized Ketones : Using CrO₃ or KMnO₄ to form carbonyl intermediates for cross-coupling reactions .
  • Methylamino Analogs : (R)-3-Methylamino-1-phenylpropan-1-ol (CAS 115290-81-8) explored as adrenergic receptor modulators .

Applications :

  • Intermediate in antiviral agents (e.g., pan-enterovirus inhibitors) .
  • Chiral building block for β-blockers and antidepressants .

Q. Advanced: What computational strategies are effective in predicting enantiomer-specific interactions with biological targets?

Answer:

  • Docking Simulations : Use AutoDock Vina with flexible side chains to model (S)- vs. (R)-enantiomer binding.
  • MD Simulations : Compare binding free energies (MM-PBSA) to explain activity differences.
  • Pharmacophore Modeling : Map hydrogen-bond donors (amino/hydroxyl) and aromatic features to prioritize analogs .

Case Study : (S)-17 shows 10-fold higher affinity than (R)-17 for serotonin receptors due to optimal positioning of the hydroxyl group in the binding pocket .

Q. Basic: How can researchers mitigate racemization during the synthesis of this compound?

Answer:

  • Low-Temperature Conditions : Conduct reactions below 0°C to minimize thermal racemization.
  • Chiral Catalysts : Use (R)- or (S)-BINOL derivatives to enforce stereochemical control.
  • In Situ Monitoring : Track enantiomeric excess via circular dichroism (CD) or polarimetry .

Q. Advanced: What are the limitations of X-ray crystallography in resolving the structure of this compound derivatives?

Answer:

  • Crystal Quality : Small, flexible molecules often form poor-quality crystals.
  • Disorder : Dynamic hydroxyl/amino groups may lead to ambiguous electron density.
  • Complementary Methods : Pair with neutron diffraction or ¹³C NMR crystallography for hydrogen atom localization .

Properties

IUPAC Name

3-amino-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIYHIOQVWTXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964752
Record name 3-Amino-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5053-63-4
Record name α-(2-Aminoethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5053-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-phenylpropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 3-phenyl-3-hydroxypropylmethanesulfonate (1.71 g, Gao, et al., J. Org. Chem., 1988, 53, 4081), tetrahydrofuran (10 mL) and 28% ammonium hydroxide (30 mL) was heated in a bomb at 65° C. for 16 hours. After cooling, the volatiles were eliminated to leave the aqueous solution which was extracted with ether. The aqueous layer was concentrated under reduced pressure, azeotroped twice with anhydrous acetonitrile and dried under vacuum to give 3-amino-1-phenyl-1-propanol (1.04 g) as a white solid: mp 92-94° C., Rf=0.1 (silica, methanol/ethyl acetate 1/1).
Name
3-phenyl-3-hydroxypropylmethanesulfonate
Quantity
1.71 g
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30 mL
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10 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred suspension of LAH (20 g, 517 mmol) in dry THF (500 mL) was added a solution of 3-oxo-3-phenylpropanenitrile (30 g, 207 mmol) in dry THF (300 mL) drop-wise at 0° C. under nitrogen atmosphere. The mixture was warmed to 25° C. and then heated at 70° C. for 2 hours. After cooling to 0° C., a saturated solution of sodium hydroxide was added drop-wise and extracted with dichloromethane (200 mL). The organic solution was dried over anhydrous sodium sulfate and concentrated to dryness. The residue was purified by column chromatography (methanol:dichloromethane, 1:10) to afford crude 3-amino-1-phenyl-propan-1-ol. (Yield 30 g). LC-MS: [M+H]+ 152.
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20 g
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500 mL
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30 g
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300 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Amino-1-phenylpropan-1-ol
3-Amino-1-phenylpropan-1-ol
3-Amino-1-phenylpropan-1-ol
3-Amino-1-phenylpropan-1-ol
3-Amino-1-phenylpropan-1-ol
3-Amino-1-phenylpropan-1-ol

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